molecular formula C8H7NS B13008024 Benzo[b]thiophen-2(3H)-imine

Benzo[b]thiophen-2(3H)-imine

Cat. No.: B13008024
M. Wt: 149.21 g/mol
InChI Key: YAFOBYMLYYJHJK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound belongs to the class of benzothiophenes, which are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2(3H)-imine typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core, followed by further functionalization to introduce the imine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes with different functional groups.

Scientific Research Applications

Benzo[b]thiophen-2(3H)-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-2(3H)-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and results from various studies.

Chemical Structure and Properties

This compound features a fused benzothiophene ring system with an imine functional group, which contributes to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

C9H7N Benzo b thiophen 2 3H imine \text{C}_{9}\text{H}_{7}\text{N}\quad \text{ Benzo b thiophen 2 3H imine }

1. Antioxidant Activity

Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, a series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is implicated in neurodegenerative diseases like Parkinson's disease. The antioxidant activity was assessed through various assays measuring the DOPAC/DA ratio and lactate dehydrogenase (LDH) activity in rat cortex synaptosomes .

Table 1: Antioxidant Activity of Benzo[b]thiophen Derivatives

CompoundIC50 (hMAO-B)Selectivity Index (SI)
PM40.25 µM10
PM50.30 µM8
PM60.22 µM12

2. Anticonvulsant Properties

This compound derivatives have also been evaluated for their anticonvulsant effects. A focused series of pyrrolidine derivatives containing the benzo[b]thiophen moiety were tested in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds demonstrated significant protective effects against seizures, indicating potential use in epilepsy treatment .

Table 2: Anticonvulsant Activity in Seizure Models

CompoundMES Protection (%)PTZ Protection (%)
2810075
305050
31100100

3. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against various bacterial strains, including Staphylococcus aureus. A study reported that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, highlighting their potential as antibacterial agents .

Table 3: Antimicrobial Activity Against Staphylococcus aureus

CompoundMIC (µg/mL)Activity Type
II.b4Non-cytotoxic
III.d≥256Weak activity

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Monoamine Oxidase : The compounds selectively inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine, which may alleviate symptoms associated with neurodegenerative diseases.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to neuroprotection and may prevent oxidative stress-related damage in neural tissues.
  • Anticonvulsant Mechanism : The anticonvulsant activity is believed to involve modulation of sodium channels, reducing neuronal excitability during seizure events .

Case Studies

Several case studies have documented the efficacy of benzo[b]thiophen derivatives in preclinical models:

  • Neuroprotection in Parkinson’s Disease Models : A study demonstrated that specific benzo[b]thiophen derivatives significantly improved motor function in animal models of Parkinson’s disease by inhibiting hMAO-B and reducing oxidative stress markers.
  • Pain Management : In models of neuropathic pain, compounds derived from this compound showed promising analgesic effects, suggesting potential applications in pain management therapies .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3H-1-benzothiophen-2-imine

InChI

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2

InChI Key

YAFOBYMLYYJHJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC1=N

Origin of Product

United States

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